Prop-2-yn-1-yl 4-bromo-3-methylbenzoate
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Overview
Description
Prop-2-yn-1-yl 4-bromo-3-methylbenzoate is an organic compound with the molecular formula C11H9BrO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a prop-2-yn-1-yl group, and a bromine atom is substituted at the para position relative to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl 4-bromo-3-methylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-bromo-3-methylbenzoic acid with prop-2-yn-1-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under anhydrous conditions and at room temperature to yield the desired ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale production. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 4-bromo-3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether are typical.
Major Products
Nucleophilic Substitution: Products include azides or thiocyanates.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include primary alcohols.
Scientific Research Applications
Prop-2-yn-1-yl 4-bromo-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-yn-1-yl 4-bromo-3-methylbenzoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The prop-2-yn-1-yl group may also participate in click chemistry reactions, forming stable triazole rings through cycloaddition with azides.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-yn-1-yl 4-bromo-3-chlorobenzoate
- Prop-2-yn-1-yl 4-bromo-3-fluorobenzoate
- Prop-2-yn-1-yl 4-bromo-3-methoxybenzoate
Uniqueness
Prop-2-yn-1-yl 4-bromo-3-methylbenzoate is unique due to the presence of both a bromine atom and a prop-2-yn-1-yl group, which confer distinct reactivity and potential for diverse chemical transformations. Its structural features make it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
Molecular Formula |
C11H9BrO2 |
---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
prop-2-ynyl 4-bromo-3-methylbenzoate |
InChI |
InChI=1S/C11H9BrO2/c1-3-6-14-11(13)9-4-5-10(12)8(2)7-9/h1,4-5,7H,6H2,2H3 |
InChI Key |
CZAWRYBQXYETSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCC#C)Br |
Origin of Product |
United States |
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